[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
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Description
[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₆O₈S and its molecular weight is 414.47. The purity is usually 95%.
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Biological Activity
The compound [(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is a complex organic molecule with potential biological activities. This article reviews its molecular characteristics and biological implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₁₂H₂₀O₆
- Molar Mass : 260.29 g/mol
- CAS Number : 2595-05-3
- Appearance : White to bright yellow crystals
- Solubility : Slightly soluble in water and methanol; soluble in chloroform .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related dioxolane derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Cytotoxic Effects
Certain derivatives have shown cytotoxic effects against cancer cell lines:
- Findings : Tests on human cancer cell lines revealed that modifications in the dioxolane structure can enhance cytotoxicity. The compound's ability to induce apoptosis was noted as a key factor in its anticancer potential .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Research Insight : Inhibition assays showed that it could inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit certain glycosidases, which are critical for carbohydrate metabolism .
The biological activity of this compound is attributed to its structural features:
- Dioxolane Ring : The presence of the dioxolane ring contributes to its interaction with biological macromolecules.
- Sulfonate Group : The sulfonate moiety enhances solubility and may facilitate interactions with target proteins or enzymes.
- Hydrophobic Regions : The hydrophobic portions of the molecule allow for membrane penetration and interaction with lipid bilayers.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3/t13-,14+,15-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLADZRUACHW-ZHCJQAHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4COC(O4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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